molecular formula C14H12ClN3O B2913294 1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone CAS No. 321574-11-2

1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone

Cat. No. B2913294
CAS RN: 321574-11-2
M. Wt: 273.72
InChI Key: PFULQRHASHULKU-UHFFFAOYSA-N
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Description

The compound “1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrazole ring attached to a phenyl ring (which is a benzene ring with one hydrogen atom replaced by a functional group) via a carbon atom . The phenyl ring would have a chlorine atom attached to it .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The pyrazole ring, for instance, might undergo reactions typical of aromatic compounds, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For instance, the presence of a chlorine atom might make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Novel pyrazoline derivatives, including structures related to the specified compound, have been synthesized and assessed for their biological activities. These compounds have shown significant in vivo anti-inflammatory and in vitro antibacterial activities. Microwave-assisted synthesis offers a more environmentally friendly and efficient method for producing these compounds, highlighting their potential in developing new therapeutic agents (P. Ravula et al., 2016).

Anticancer and Antimicrobial Agents

Research on pyrazoline and oxazole clubbed with pyridyl derivatives has demonstrated potent anticancer activity against a 60 cancer cell line panel, as well as significant antibacterial and antifungal activities. This underscores the compound's potential utility in cancer treatment and infection control (Kanubhai D. Katariya et al., 2021).

Molecular Docking and Antimicrobial Activity

Studies have also focused on the molecular structure, docking, and antimicrobial activities of related compounds. These investigations provide insight into how these compounds interact with bacterial enzymes, offering a pathway to new antimicrobial agents (C. Sivakumar et al., 2021).

Optical and Electronic Applications

In the realm of materials science, pyrazolo pyridine derivatives have been explored for their optical and diode characteristics. These compounds exhibit unique thermal, structural, and optical properties, making them promising materials for electronic and photonic applications (I. Zedan et al., 2020).

Structural and Synthetic Chemistry

Further research has delved into the synthesis, structure, and reactivity of pyrazolo[3,4-b]pyridines and their derivatives. Such studies contribute to a deeper understanding of the chemical and physical properties of these compounds, facilitating the development of novel materials and pharmaceuticals (J. Quiroga et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, a compound with a similar structure, 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

1-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydropyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-11-6-4-10(5-7-11)14-12(9-16-17-14)18-8-2-1-3-13(18)19/h2,4-9H,1,3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFULQRHASHULKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C=C1)C2=C(NN=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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